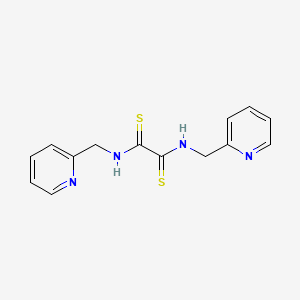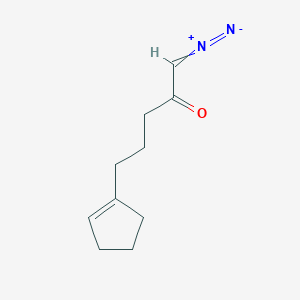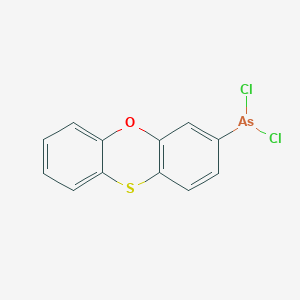
Phenoxathiin, 2-dichloroarsino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiin, 2-dichloroarsino- is a compound that belongs to the class of sulfur-containing heterocycles. Phenoxathiins are known for their unique structural properties and are used in various scientific and industrial applications. The compound is characterized by the presence of a phenoxathiin core with a 2-dichloroarsino substituent, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenoxathiin derivatives typically involves multi-step reactions. One common method is the iron-catalyzed C–H thioarylation of phenols, followed by a copper-mediated Ullmann-type C–O bond-forming cyclization reaction . This method provides a straightforward approach to synthesizing phenoxathiins from readily available starting materials.
Industrial Production Methods
Industrial production of phenoxathiin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. The Ferrario reaction, which involves the reaction of diphenyl ether with sulfur, is another method used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Phenoxathiin, 2-dichloroarsino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The dichloroarsino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides and Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenoxathiin derivatives.
Aplicaciones Científicas De Investigación
Phenoxathiin, 2-dichloroarsino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of phenoxathiin, 2-dichloroarsino- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The presence of the dichloroarsino group enhances its reactivity and allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparación Con Compuestos Similares
Phenoxathiin, 2-dichloroarsino- can be compared with other sulfur-containing heterocycles such as phenothiazines and thiacalixarenes:
Phenothiazines: Similar in structure but contain a nitrogen atom instead of an oxygen atom. They are widely used in pharmaceuticals.
Thiacalixarenes: Macrocyclic compounds with sulfur bridges, used in supramolecular chemistry and materials science.
Propiedades
Número CAS |
63834-20-8 |
|---|---|
Fórmula molecular |
C12H7AsCl2OS |
Peso molecular |
345.1 g/mol |
Nombre IUPAC |
dichloro(phenoxathiin-3-yl)arsane |
InChI |
InChI=1S/C12H7AsCl2OS/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H |
Clave InChI |
ZWWQJSTYWSMYBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)

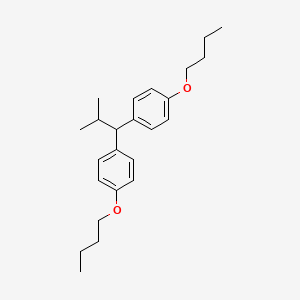
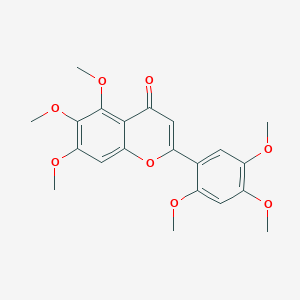
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
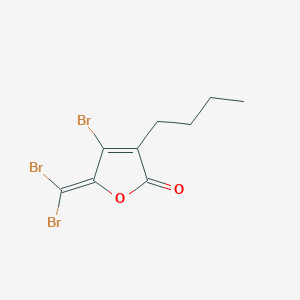

![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
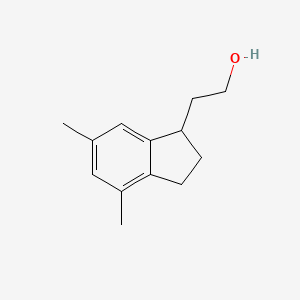
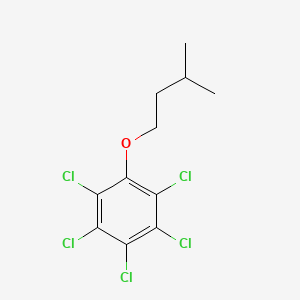
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
